molecular formula C16H15N3OS B10798535 4-(6-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine

4-(6-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine

Cat. No.: B10798535
M. Wt: 297.4 g/mol
InChI Key: LBOQIBFHJGJRTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OSM-S-126 is a compound belonging to the aminothienopyrimidine series, which has been explored for its potential applications in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration.

Preparation Methods

The synthesis of OSM-S-126 involves constructing the thienopyrimidine scaffold. The process typically starts with the chlorinated thienopyrimidone, which undergoes lithiation and halogenation to introduce the desired functionality while maintaining workable yields. An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C

Chemical Reactions Analysis

OSM-S-126 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be conducted using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

It has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria . In addition to its antimalarial properties, OSM-S-126 has been investigated for its potential use in other areas of medicine, such as cancer research and infectious diseases. Its unique structure and mechanism of action make it a valuable compound for scientific research.

Mechanism of Action

The mechanism of action of OSM-S-126 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite, and its inhibition leads to the disruption of protein translation and activation of the amino acid starvation response . The compound forms a covalent adduct with the enzyme, effectively blocking its activity. This mechanism is specific to the parasite, with minimal effects on the human counterpart of the enzyme.

Comparison with Similar Compounds

OSM-S-126 is structurally similar to other compounds in the aminothienopyrimidine series, such as OSM-S-106 and TCMDC-135294. it stands out due to its unique mechanism of action and higher potency against Plasmodium falciparum . Other similar compounds include:

    OSM-S-106: Another aminothienopyrimidine compound with antimalarial activity.

    TCMDC-135294: A structurally related compound with moderate antimalarial activity.

In comparison, OSM-S-126 has shown better efficacy and lower toxicity, making it a more promising candidate for further development.

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

4-(6-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine

InChI

InChI=1S/C16H15N3OS/c1-2-4-12(5-3-1)14-10-13-15(21-14)16(18-11-17-13)19-6-8-20-9-7-19/h1-5,10-11H,6-9H2

InChI Key

LBOQIBFHJGJRTG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=NC3=C2SC(=C3)C4=CC=CC=C4

Origin of Product

United States

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